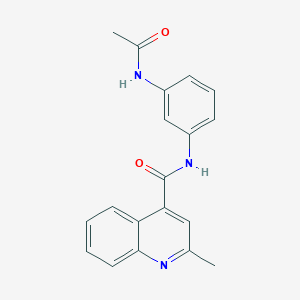![molecular formula C22H25N3O6S2 B11138234 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11138234.png)
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfamoylphenyl group, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the sulfamoylphenyl and trimethoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical processes and pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H25N3O6S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H25N3O6S2/c1-13-19(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)25-22(32-13)15-11-17(29-2)20(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28) |
InChI Key |
GZUJPYMWDZHEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11138154.png)
![N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138161.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138172.png)
![trans-4-{[({[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11138173.png)
![5-{(E)-1-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11138178.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11138182.png)
![S-methyl-N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine](/img/structure/B11138193.png)
![6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11138200.png)
![N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11138204.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138205.png)
![N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11138211.png)
![N-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11138215.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11138226.png)

